molecular formula C20H24N2O3S B6542950 N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide CAS No. 1060225-30-0

N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide

Cat. No.: B6542950
CAS No.: 1060225-30-0
M. Wt: 372.5 g/mol
InChI Key: JZGWILSWXAJPGU-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: Cyclopropylamine is reacted with an appropriate acyl chloride to form the cyclopropylamide intermediate.

    Sulfonamide Formation: The intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.

    Coupling Reaction: The final step involves coupling the sulfonamide derivative with a phenylacetic acid derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[4-(methylsulfonamido)phenyl]acetamide
  • N-cyclopropyl-2-[4-(ethylsulfonamido)phenyl]acetamide
  • N-cyclopropyl-2-[4-(isopropylsulfonamido)phenyl]acetamide

Uniqueness

N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide is unique due to the presence of the 2,4,6-trimethylbenzenesulfonamido group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-13-10-14(2)20(15(3)11-13)26(24,25)22-18-6-4-16(5-7-18)12-19(23)21-17-8-9-17/h4-7,10-11,17,22H,8-9,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGWILSWXAJPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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